molecular formula C13H27NO B14539249 3,3,4-Trimethyl-N-(2-methylbutan-2-yl)pentanamide CAS No. 62384-18-3

3,3,4-Trimethyl-N-(2-methylbutan-2-yl)pentanamide

Cat. No.: B14539249
CAS No.: 62384-18-3
M. Wt: 213.36 g/mol
InChI Key: CALAWPNCRMWSQE-UHFFFAOYSA-N
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Description

3,3,4-Trimethyl-N-(2-methylbutan-2-yl)pentanamide is an organic compound characterized by its unique structure, which includes multiple methyl groups and an amide functional group. This compound is part of the amide family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4-Trimethyl-N-(2-methylbutan-2-yl)pentanamide typically involves the reaction of 3,3,4-trimethylpentanoic acid with 2-methylbutan-2-amine. The reaction is carried out under controlled conditions, often using a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,4-Trimethyl-N-(2-methylbutan-2-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3,3,4-Trimethyl-N-(2-methylbutan-2-yl)pentanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,4-Trimethyl-N-(2-methylbutan-2-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites, influencing the activity of enzymes or other proteins. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylacetamide: Another amide with similar properties but different structural features.

    N-Methyl-2-pyrrolidone: A cyclic amide with distinct solubility and reactivity characteristics.

    N,N-Diethylformamide: An amide with different alkyl groups attached to the nitrogen atom.

Uniqueness

3,3,4-Trimethyl-N-(2-methylbutan-2-yl)pentanamide is unique due to its specific arrangement of methyl groups and the presence of a bulky substituent on the nitrogen atom. This structure imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

62384-18-3

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

3,3,4-trimethyl-N-(2-methylbutan-2-yl)pentanamide

InChI

InChI=1S/C13H27NO/c1-8-13(6,7)14-11(15)9-12(4,5)10(2)3/h10H,8-9H2,1-7H3,(H,14,15)

InChI Key

CALAWPNCRMWSQE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)CC(C)(C)C(C)C

Origin of Product

United States

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